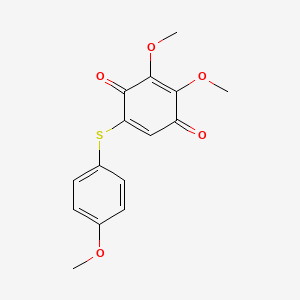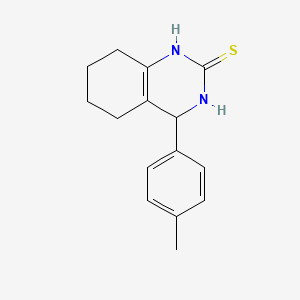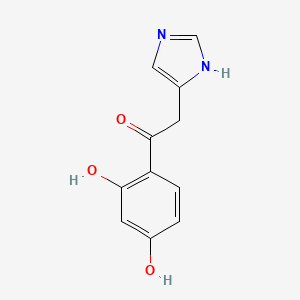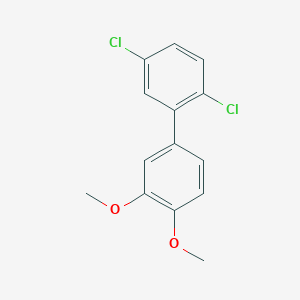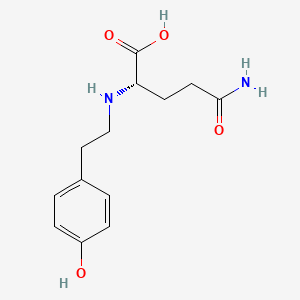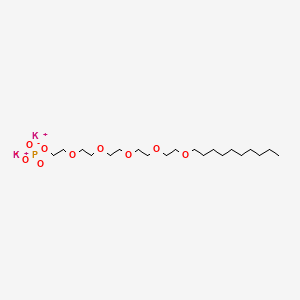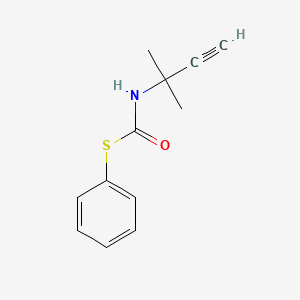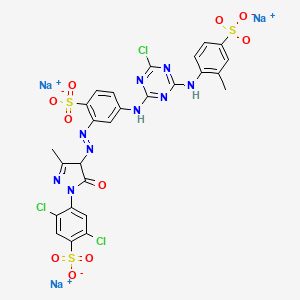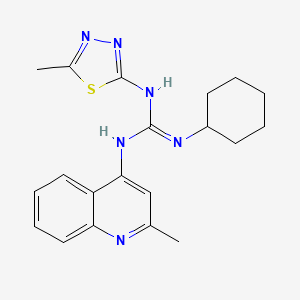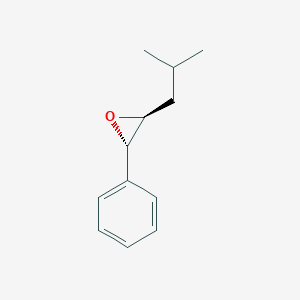
(2S,3R)-2-(2-methylpropyl)-3-phenyloxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3R)-2-(2-methylpropyl)-3-phenyloxirane is a chiral epoxide compound. Epoxides are three-membered cyclic ethers, known for their high reactivity due to the ring strain. This particular compound features a phenyl group and a 2-methylpropyl group attached to the oxirane ring, making it an interesting subject for various chemical studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-(2-methylpropyl)-3-phenyloxirane typically involves the epoxidation of alkenes. One common method is the Sharpless asymmetric epoxidation, which uses a chiral catalyst to induce the formation of the epoxide with high enantioselectivity. The reaction conditions often include the use of titanium isopropoxide, diethyl tartrate, and tert-butyl hydroperoxide.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. Flow microreactor systems have been shown to be more efficient and sustainable compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions
(2S,3R)-2-(2-methylpropyl)-3-phenyloxirane can undergo various types of chemical reactions, including:
Nucleophilic substitution: The strained ring makes the epoxide susceptible to nucleophilic attack, leading to ring-opening reactions.
Oxidation and reduction: The compound can be further oxidized or reduced under specific conditions.
Polymerization: Epoxides can polymerize to form polyethers.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reaction typically occurs under mild conditions.
Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) can be used for oxidation.
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent.
Major Products Formed
Nucleophilic substitution: The major products are often β-substituted alcohols or ethers.
Oxidation: The products can include diols or other oxidized derivatives.
Reduction: The products are typically alcohols.
Aplicaciones Científicas De Investigación
(2S,3R)-2-(2-methylpropyl)-3-phenyloxirane has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of more complex molecules.
Biology: The compound can be used to study enzyme-catalyzed epoxide ring-opening reactions.
Industry: The compound is used in the production of polymers and as an intermediate in organic synthesis.
Mecanismo De Acción
The mechanism of action of (2S,3R)-2-(2-methylpropyl)-3-phenyloxirane involves its high reactivity due to the strained three-membered ring. The compound readily undergoes ring-opening reactions when exposed to nucleophiles. The molecular targets and pathways involved depend on the specific reaction and the nucleophile used.
Comparación Con Compuestos Similares
Similar Compounds
(2R,3S)-2-(2-methylpropyl)-3-phenyloxirane: The enantiomer of the compound, which has different stereochemistry.
Styrene oxide: A simpler epoxide with a phenyl group but no 2-methylpropyl group.
Propylene oxide: A smaller epoxide with a methyl group instead of a phenyl group.
Uniqueness
(2S,3R)-2-(2-methylpropyl)-3-phenyloxirane is unique due to its specific stereochemistry and the presence of both a phenyl group and a 2-methylpropyl group. This combination of features makes it particularly useful in asymmetric synthesis and as a chiral building block in organic chemistry.
Propiedades
Fórmula molecular |
C12H16O |
|---|---|
Peso molecular |
176.25 g/mol |
Nombre IUPAC |
(2S,3R)-2-(2-methylpropyl)-3-phenyloxirane |
InChI |
InChI=1S/C12H16O/c1-9(2)8-11-12(13-11)10-6-4-3-5-7-10/h3-7,9,11-12H,8H2,1-2H3/t11-,12+/m0/s1 |
Clave InChI |
HVPPJLLRPNEBGV-NWDGAFQWSA-N |
SMILES isomérico |
CC(C)C[C@H]1[C@H](O1)C2=CC=CC=C2 |
SMILES canónico |
CC(C)CC1C(O1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



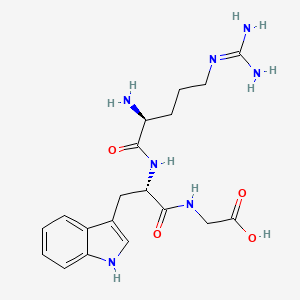
![1-Chloro-4-[1-(4-methylphenyl)ethenyl]benzene](/img/structure/B14472442.png)
